molecular formula C23H23FN4 B608292 K-8012 CAS No. 1346513-17-4

K-8012

Cat. No.: B608292
CAS No.: 1346513-17-4
M. Wt: 374.46
InChI Key: XBRDZHUUARVXDN-MTJSOVHGSA-N
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Description

K-8012 is a Sulindac-derived small-molecule modulator of the retinoid X receptor alpha (RXRα), designed to target the truncated isoform of RXRα (tRXRα) implicated in cancer cell survival pathways. Its molecular formula is C₂₃H₂₃FN₄ (molecular weight: 374.45 g/mol), featuring a tetrazole group as a bioisostere replacement for the carboxylate moiety in earlier analogs like K-80003 . Unlike classical RXRα ligands, this compound binds to a novel hydrophobic surface site on the RXRα ligand-binding domain (LBD), distinct from the canonical ligand-binding pocket (LBP) occupied by 9-cis retinoic acid (9-cis-RA) . This unique binding mechanism stabilizes RXRα tetramers, disrupting tRXRα-mediated PI3K/AKT signaling and inducing apoptosis in cancer cells at low micromolar concentrations (IC₅₀: ~14.5 µM for coactivator inhibition) .

Properties

CAS No.

1346513-17-4

Molecular Formula

C23H23FN4

Molecular Weight

374.46

IUPAC Name

(Z)-5-(2-(5-Fluoro-1-(4-isopropylbenzylidene)-2-methyl-1H-inden-3-yl)ethyl)-1Htetrazole

InChI

InChI=1S/C23H23FN4/c1-14(2)17-6-4-16(5-7-17)12-21-15(3)19(10-11-23-25-27-28-26-23)22-13-18(24)8-9-20(21)22/h4-9,12-14H,10-11H2,1-3H3,(H,25,26,27,28)/b21-12-

InChI Key

XBRDZHUUARVXDN-MTJSOVHGSA-N

SMILES

CC(/C1=C/C2=CC=C(C(C)C)C=C2)=C(CCC3=NN=NN3)C4=C1C=CC(F)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

K-8012;  K 8012;  K8012; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Compound Key Structural Modifications Binding Site on RXRα
K-8012 Tetrazole group replaces carboxylate Novel hydrophobic surface site near LBD dimer-dimer interface
K-8008 Analogous tetrazole substitution Identical binding site as this compound
K-80003 Carboxylate retained Classical LBP (competes with 9-cis-RA)
Sulindac Parent NSAID with carboxylate Weak binding to LBP (IC₅₀: 82.9 µM)
BI-1003 Known RXRα antagonist Competes with 9-cis-RA in LBP

Key Observations :

  • The tetrazole group in this compound/K-8008 prevents spatial clashes with Arg316 in the LBP, enabling binding to a novel surface site .

Pharmacological Activity

In Vitro Efficacy
Compound IC₅₀ (RXRα Transactivation Inhibition) Coactivator Peptide Displacement (IC₅₀) Apoptosis Induction (Concentration Range)
This compound 13.2 µM 14.5 µM 10–50 µM
K-8008 13.2 µM 16.8 µM 10–50 µM
Sulindac >50 µM 82.9 µM ~100 µM
K-80003 Comparable to this compound N/A Higher toxicity vs. This compound

Key Findings :

  • Superior Potency : this compound and K-8008 exhibit ~6-fold greater RXRα antagonism than Sulindac .
  • Mechanistic Divergence : this compound/K-8008 inhibit tRXRα-p85α interactions, blocking TNFα-induced AKT activation and shifting signaling toward apoptosis . In contrast, Sulindac requires higher concentrations (100 µM) for similar effects .
In Vivo Efficacy
  • K-8008: Reduced tumor weight by 61.23% in HepG2 xenograft models after 12 days (10 mg/kg dosing) without toxicity .
  • Sulindac: Limited efficacy in vivo due to poor bioavailability and higher toxicity at effective doses .

Binding Mechanism and Structural Insights

Novel Binding Site
  • Location : Hydrophobic region near the entry of the LBP, stabilized by interactions with helix 11 (H11) and charge-dipole interactions .
  • Tetramer Stabilization: Both this compound and K-8008 bind RXRαLBD in a tetrameric conformation (2.0–2.2 Å resolution crystallography), with a 1:2 ligand:protein stoichiometry . This contrasts with Sulindac, which binds monomers .
Distance from Canonical LBP
  • The centroid of this compound’s binding site is >15 Å from the 9-cis-RA binding site, explaining its lack of competition with endogenous ligands .

Advantages Over Existing Compounds

Targeted Mechanism: Selective disruption of tRXRα-p85α interactions avoids broad RXRα genomic effects .

Clinical Relevance : Effective at serum concentrations achievable in humans (10–50 µM), unlike Sulindac, which requires supraphysiological doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
K-8012
Reactant of Route 2
K-8012

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